molecular formula C10H14N2O3S B7725191 N'-(3,4,5-trimethoxyphenyl)carbamimidothioic acid

N'-(3,4,5-trimethoxyphenyl)carbamimidothioic acid

Cat. No.: B7725191
M. Wt: 242.30 g/mol
InChI Key: ZHVXETDHOROSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3,4,5-trimethoxyphenyl)carbamimidothioic acid is a compound that features a 3,4,5-trimethoxyphenyl group, which is known for its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4,5-trimethoxyphenyl)carbamimidothioic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of N’-(3,4,5-trimethoxyphenyl)carbamimidothioic acid may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4,5-trimethoxyphenyl)carbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of N’-(3,4,5-trimethoxyphenyl)carbamimidothioic acid involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to antiproliferative effects in cancer cells. The compound may also modulate signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,4,5-trimethoxyphenyl)carbamimidothioic acid is unique due to its specific structural features and the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and its diverse range of applications make it a valuable compound for further research and development .

Properties

IUPAC Name

N'-(3,4,5-trimethoxyphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-13-7-4-6(12-10(11)16)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVXETDHOROSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.